Thiocarbonyl diimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

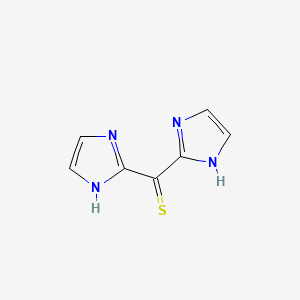

Thiocarbonyl diimidazole is a useful research compound. Its molecular formula is C7H6N4S and its molecular weight is 178.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Properties of Thiocarbonyl Diimidazole

1,1'-Thiocarbonyldiimidazole has a molecular formula of C9H6N4S and is characterized by its high reactivity towards nucleophiles, making it an essential reagent in organic synthesis. It is stable, easily handled, and soluble in common organic solvents such as dichloromethane and tetrahydrofuran, enhancing its applicability in laboratory settings .

Synthetic Applications

1. Synthesis of Thiourea Derivatives

this compound reacts with amines to form thiourea derivatives. This reaction is significant for synthesizing various pharmaceutical compounds. For instance, the reaction conditions typically involve dissolving this compound in solvents like tetrahydrofuran or acetonitrile and adding the amine under controlled temperatures .

2. Deoxygenation Reactions

this compound is employed in the deoxygenation of vicinal diols to produce cyclic thionocarbonates. This application is particularly valuable in the Corey-Winter synthesis of alkenes . The compound serves as an efficient alternative to other reagents due to its lower cost and comparable reactivity.

3. Enantioselective Total Synthesis

The compound has been used in the enantioselective total synthesis of complex natural products such as hapalindole Q and welwitindolinone A. These syntheses leverage its ability to selectively modify functional groups while maintaining stereochemistry .

Analytical Applications

1. Clinical Analysis of Biomolecules

One prominent application of this compound is in the determination of plasma cysteine and homocysteine levels through capillary electrophoresis. This method involves:

- Reducing plasma samples with dithiothreitol.

- Reacting with this compound in acetonitrile.

- Analyzing using a silica capillary under specific buffer conditions.

This technique achieves a limit of quantification of 2.5 μM for homocysteine with high accuracy (94.7% to 105.1%) and low imprecision (below 2.5%) .

Case Studies

Case Study 1: Capillary Electrophoresis Methodology

In a study focusing on clinical applications, researchers utilized this compound to enhance the sensitivity of capillary electrophoresis methods for analyzing plasma samples. By employing liquid-phase extraction with isopropanol, they achieved a fourfold increase in sensitivity compared to standard methods .

Case Study 2: Synthesis of Nucleoside Analogs

Another significant application involved using this compound for the radical deoxygenation of glycoside analogues aimed at developing antiviral nucleoside analogs. The reaction demonstrated safety and cost advantages over traditional reduction methods while yielding desired products effectively .

化学反応の分析

Barton–McCombie Deoxygenation

TCDI replaces toxic thiocarbonyl chlorides (RC(S)Cl) in radical-mediated deoxygenation of alcohols:

-

Process : Alcohols react with TCDI to form thiocarbonylimidazolides, which undergo radical chain reduction with tributyltin hydride to yield alkanes .

-

Advantages : Safer handling compared to thiophosgene derivatives.

-

Drawbacks : Imidazole byproducts may catalyze side reactions, and TCDI’s moisture sensitivity necessitates anhydrous conditions .

Imidazole Autocatalysis in Coupling Reactions

Recent studies highlight imidazole’s role in accelerating TCDI-mediated couplings:

-

Mechanism : Imidazole acts as a nucleophilic catalyst, generating a cationic TCDI intermediate that enhances reactivity toward amines (e.g., aniline) .

-

Kinetics : Inverse first-order dependence on imidazole concentration supports a rapid pre-equilibrium step .

-

Applications : This autocatalysis improves efficiency in synthesizing mixed thioureas (e.g., 4 ) and minimizes side products like impurity 5 .

Diels-Alder Reactions

TCDI serves as a dienophile in cycloadditions with dienes and nitrones:

-

Example : Reaction with 1,4-diphenyl-1,3-butadiene (9b ) yields 2,5-diphenyl-6,6-bis(triazolyl)-thiapyran (10 ) .

-

Scope : Thiocarbonyl groups in TCDI exhibit higher dienophilicity than carbonyl analogs, enabling reactions at lower temperatures .

Reactivity Challenges and Alternatives

Side Reactions and Practical Considerations

-

Moisture Sensitivity : TCDI hydrolyzes in humid environments, necessitating dry solvents and inert atmospheres .

-

Byproduct Issues : Imidazole liberated during reactions can catalyze undesired transformations (e.g., eliminations) .

-

Cost Efficiency : TCDI’s expense limits industrial use, prompting exploration of alternatives like 10 and 11 .

特性

分子式 |

C7H6N4S |

|---|---|

分子量 |

178.22 g/mol |

IUPAC名 |

bis(1H-imidazol-2-yl)methanethione |

InChI |

InChI=1S/C7H6N4S/c12-5(6-8-1-2-9-6)7-10-3-4-11-7/h1-4H,(H,8,9)(H,10,11) |

InChIキー |

SIISYXWWQBUDOP-UHFFFAOYSA-N |

正規SMILES |

C1=CN=C(N1)C(=S)C2=NC=CN2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。